N-(4-(furan-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-17(13(2)21(3)20-12)18(22)19-10-14-4-6-15(7-5-14)16-8-9-23-11-16/h4-9,11H,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXWOHVQKQVIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzylamine, which is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a suitable solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzyl group can be reduced to a corresponding alkane.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the benzyl group can produce the corresponding alkane derivative.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-2-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- N-(4-(thiophen-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- N-(4-(pyridin-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-(furan-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to the presence of the furan-3-yl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Biological Activity
N-(4-(furan-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{17}H_{18}N_{4}O_{2}
- Molecular Weight : 314.35 g/mol
- IUPAC Name : this compound
Research indicates that pyrazole derivatives exhibit a range of biological activities primarily through the inhibition of specific enzymes and pathways involved in cancer progression and inflammation. The proposed mechanisms for this compound include:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that this compound may promote apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives including this compound. Below is a summary of findings from various assays:
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties:
| Assay Type | Effect Observed | Reference |
|---|---|---|
| NF-kB Inhibition | Significant reduction in inflammatory markers | |
| Cytokine Production | Decreased levels of TNF-alpha and IL-6 |
Case Studies
- Case Study on MCF7 Cells : A study conducted by Li et al. demonstrated that this compound exhibited potent cytotoxicity against MCF7 breast cancer cells with an IC50 value of 0.01 µM. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways.
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models bearing human cancer cells. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses.
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for N-(4-(furan-3-yl)benzyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition and carboxamide coupling. Key steps:
- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole or pyrazole core .
- Step 2 : Coupling of the furan-substituted benzyl group via nucleophilic substitution or amide bond formation .
- Critical Parameters :
- Temperature : Maintain 60–80°C during cycloaddition to prevent side reactions.
- pH : Neutral to slightly basic conditions (pH 7–8) improve carboxamide stability .
- Yield Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to suppress hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and benzyl groups. For example, the furan proton signals appear at δ 6.2–7.1 ppm .
- IR : Carboxamide C=O stretch observed at ~1650 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 353.15) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
- Dose-Response Analysis : IC₅₀ values calculated from triplicate experiments with positive controls (e.g., celecoxib for COX-2) .
Advanced Research Questions
Q. How can computational methods predict binding interactions between this compound and cannabinoid receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with CB1/CB2 receptors. The furan and pyrazole moieties may hydrogen-bond with residues like Ser383 (CB1) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequency .
- QSAR : Correlate substituent effects (e.g., methyl groups on pyrazole) with binding affinity using CoMFA/CoMSIA .
Q. What strategies resolve contradictions in bioactivity data arising from synthetic impurities?
- Methodological Answer :
- HPLC-PDA Purification : Use C18 columns (ACN/water gradient) to isolate impurities (e.g., unreacted benzyl intermediates) .
- Bioassay-guided Fractionation : Combine LC-MS with bioactivity testing to identify active vs. inactive fractions .
- Structural Confirmation : Compare impurity spectra (NMR/HRMS) with synthetic byproducts predicted via DFT calculations .
Q. How does stereoelectronic tuning of the furan ring impact pharmacological properties?
- Methodological Answer :
- Electron-Donating Groups : Introduce methyl at furan C-5 to enhance π-stacking with aromatic residues (e.g., in kinase targets) .
- Solubility Modulation : Replace furan with thiophene and measure logP (octanol-water) to assess hydrophobicity .
- In vivo PK/PD : Administer analogs to rodent models and monitor plasma half-life (LC-MS/MS) and metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
